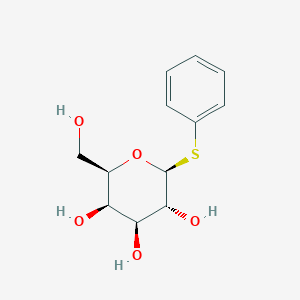

Phenyl 1-thio-beta-D-galactopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLYAISOYPJBLU-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937353 | |

| Record name | Phenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16758-34-2 | |

| Record name | Phenyl 1-thio-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16758-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 1-thio-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016758342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 1-thio-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Phenyl 1-thio-β-D-galactopyranoside: Beyond Induction to its True Biochemical Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and biotechnology, the precise control of gene expression is paramount. The lac operon system in Escherichia coli remains a cornerstone of recombinant protein production, with inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG) being household names in the laboratory. Within this context, Phenyl 1-thio-β-D-galactopyranoside, a structural analog of galactosides, is often a subject of inquiry. This technical guide serves to elucidate the scientific understanding of this compound, addressing a common misconception about its function and detailing its established roles in biochemical research. While structurally similar to inducers of the lac operon, compelling evidence demonstrates that Phenyl 1-thio-β-D-galactopyranoside does not function as an inducer but rather as an anti-inducer and a valuable tool in other biochemical applications.

This guide will delve into the chemical and physical properties of Phenyl 1-thio-β-D-galactopyranoside, clarify the mechanism of lac operon induction, and present the evidence for its anti-inducer activity. Furthermore, we will explore its utility as a substrate and inhibitor in glycosidase research and other applications, providing a comprehensive resource for scientists in the field.

Chemical and Physical Properties of Phenyl 1-thio-β-D-galactopyranoside

A thorough understanding of a compound's properties is the foundation of its application in research. Phenyl 1-thio-β-D-galactopyranoside is a synthetic, non-metabolizable analog of galactose.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₅S |

| Molecular Weight | 272.32 g/mol |

| CAS Number | 16758-34-2 |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >95% |

| Storage Conditions | 2-8°C |

The key structural feature of Phenyl 1-thio-β-D-galactopyranoside is the presence of a phenyl group attached to the galactose moiety via a thioether linkage. This sulfur-containing bond makes the molecule resistant to hydrolysis by β-galactosidase, a characteristic it shares with the well-known inducer, IPTG.[1] However, as we will explore, the nature of the aglycone (the non-sugar portion, in this case, the phenyl group) plays a critical role in its interaction with the lac repressor.

The Mechanism of lac Operon Induction: A Tale of Allostery

To comprehend why Phenyl 1-thio-β-D-galactopyranoside is not an inducer, a firm grasp of the lac operon's regulatory mechanism is essential. The lac operon is a classic example of an inducible gene system, allowing E. coli to metabolize lactose only when it is present and glucose, the preferred carbon source, is absent.

The key players in this regulatory circuit are:

-

The lac Repressor (LacI): A protein that, in its active state, binds to a specific DNA sequence called the operator (lacO).

-

The Operator (lacO): A segment of DNA that overlaps with the promoter, the binding site for RNA polymerase.

-

The Inducer: A small molecule that binds to the lac repressor, causing a conformational change that prevents it from binding to the operator.

In the absence of an inducer, the lac repressor binds tightly to the operator, physically blocking RNA polymerase from transcribing the downstream structural genes (lacZ, lacY, and lacA).[2] When an inducer, such as allolactose (a natural metabolite of lactose) or a synthetic analog like IPTG, is present, it binds to an allosteric site on the lac repressor. This binding event triggers a change in the repressor's three-dimensional structure, reducing its affinity for the operator by approximately 1000-fold.[3] The repressor then detaches from the operator, allowing transcription to proceed.

Figure 1. Mechanism of lac operon induction.

Phenyl 1-thio-β-D-galactopyranoside: An Anti-Inducer, Not an Inducer

Contrary to what its structural similarity to IPTG might suggest, Phenyl 1-thio-β-D-galactopyranoside has been shown to act as an anti-inducer of the lac operon.[3] An anti-inducer is a molecule that binds to the lac repressor but, instead of causing it to dissociate from the operator, it stabilizes the repressor-operator complex, thereby inhibiting transcription even in the presence of an inducer.

The key to this difference in function lies in the interaction between the aglycone portion of the molecule and the repressor protein. While the galactose moiety is recognized by the repressor, the bulky and rigid phenyl group of Phenyl 1-thio-β-D-galactopyranoside is thought to cause unfavorable steric interactions within the binding pocket.[3] This prevents the repressor from adopting the conformational change necessary for its release from the operator DNA. In fact, its binding may even enhance the repressor's affinity for the operator.

In contrast, the isopropyl group of IPTG is smaller and allows for the necessary flexibility within the binding site to trigger the allosteric change that leads to induction.[4]

Established Biochemical Applications of Phenyl 1-thio-β-D-galactopyranoside

While not useful for inducing gene expression, Phenyl 1-thio-β-D-galactopyranoside has found its place in the researcher's toolkit for other important applications, primarily in the study of glycosidases.

Substrate for Glycosidase Assays

Phenyl 1-thio-β-D-galactopyranoside can serve as a chromogenic substrate for detecting the activity of certain glycosidases. While it is resistant to hydrolysis by E. coli β-galactosidase, other enzymes may be capable of cleaving the thiogalactosidic bond. Upon cleavage, the release of the phenylthiol can be monitored, often through subsequent reactions that produce a colored product. This makes it a useful tool for enzyme kinetics and inhibitor screening.

Inhibitor of β-galactosidases

Due to its ability to bind to the active site of β-galactosidases without being hydrolyzed, Phenyl 1-thio-β-D-galactopyranoside can act as a competitive inhibitor of these enzymes. This property is valuable for studying the mechanism of enzyme action and for developing more potent and specific inhibitors.

Tool for Studying Cellular Uptake Mechanisms

As a non-metabolizable galactoside analog, Phenyl 1-thio-β-D-galactopyranoside can be used to investigate sugar transport systems in cells. By monitoring its uptake, researchers can gain insights into the mechanisms and kinetics of galactoside permeases.

Experimental Protocol: Assay of β-galactosidase Activity using a Chromogenic Substrate (ONPG)

To provide a practical context for enzyme assays in this field, the following is a standard protocol for measuring β-galactosidase activity using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is hydrolyzed to produce a yellow product. This type of assay is fundamental for studies where one might investigate the inhibitory effects of compounds like Phenyl 1-thio-β-D-galactopyranoside.

Materials:

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

Lysis buffer (e.g., PopCulture® Reagent or a buffer containing lysozyme)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

Procedure:

-

Cell Culture and Lysis:

-

Grow E. coli cells expressing β-galactosidase to the desired density.

-

Pellet a known volume of the cell culture by centrifugation.

-

Resuspend the cell pellet in an appropriate volume of lysis buffer and incubate according to the manufacturer's instructions to ensure cell lysis.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or a 96-well plate, add a small volume of the cell lysate (e.g., 10-100 µL).

-

Add Z-buffer to a final volume of 1 mL (for cuvettes) or an appropriate volume for a microplate.

-

To start the reaction, add 200 µL of the ONPG solution and mix well. Start a timer immediately.

-

-

Reaction Termination and Measurement:

-

When a faint yellow color develops, stop the reaction by adding 500 µL of 1 M Na₂CO₃. Record the reaction time.

-

Measure the absorbance of the solution at 420 nm (OD₄₂₀). Also, measure the absorbance at 550 nm (OD₅₅₀) to correct for light scattering by cell debris.

-

-

Calculation of Miller Units:

-

Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) / (t × v × OD₆₀₀) ] where:

-

t = reaction time in minutes

-

v = volume of cell lysate used in mL

-

OD₆₀₀ = optical density of the cell culture at 600 nm before lysis

-

-

Figure 2. Workflow for a β-galactosidase activity assay.

Conclusion

Phenyl 1-thio-β-D-galactopyranoside, while structurally related to inducers of the lac operon, serves as a critical example of how subtle changes in molecular structure can lead to profoundly different biological activities. The scientific evidence points to its role as an anti-inducer, a molecule that stabilizes the repressor-operator complex, rather than an inducer that promotes gene expression. This understanding is crucial for researchers to avoid misinterpretation of experimental results and to select the appropriate tools for their studies.

Beyond its interaction with the lac repressor, Phenyl 1-thio-β-D-galactopyranoside is a valuable reagent in its own right, with applications as a substrate and inhibitor for glycosidases and as a tool for studying cellular transport mechanisms. By understanding its true biochemical functions, researchers can effectively leverage this compound to advance their work in enzymology, drug discovery, and molecular biology.

References

-

Lewis, M. (2005). Structural Analysis of Lac Repressor Bound to Allosteric Effectors. Journal of Molecular Biology, 352(4), 773-783. Available at: [Link]

-

Dickson, R. C., & Dickson, P. W. (1975). Physiological studies of beta-galactosidase induction in Kluyveromyces lactis. Journal of Bacteriology, 124(1), 277-284. Available at: [Link]

-

Leclerc, D., & Gauthier, E. (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Bioorganic & Medicinal Chemistry, 13(10), 3421-3431. Available at: [Link]

-

Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Retrieved from [Link]

-

Hersey, J. W. (1985). Effect of iso-propyl-thio-beta-D-galactoside concentration on the level of lac-operon induction in steady state Escherichia coli. Biochemical and Biophysical Research Communications, 128(3), 1268-1273. Available at: [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). Structural explanation for allolactose (lac operon inducer) synthesis by lacZ β-galactosidase and the evolutionary relationship between allolactose synthesis and the lac repressor. Journal of Biological Chemistry, 287(20), 16738-16747. Available at: [Link]

-

Lee, K. H., Byun, S. S., Choi, J. H., et al. (2004). Targeting of lacZ reporter gene expression with radioiodine-labelled phenylethyl-beta-d-thiogalactopyranoside. European Journal of Nuclear Medicine and Molecular Imaging, 31(3), 433-438. Available at: [Link]

-

Aubel, D., & Fussenegger, M. (2010). Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. Carbohydrate Research, 345(12), 1635-1644. Available at: [Link]

-

Wikipedia. (2023, December 27). Isopropyl β-D-1-thiogalactopyranoside. Retrieved from [Link]

-

Akbari, S., & Dwivedi, D. J. (2020). The transient kinetics of uptake of galactosides into Escherichia coli. Biochemical Journal, 477(16), 3105-3118. Available at: [Link]

-

Akbari, S., & Dwivedi, D. J. (1999). Dynamics of glucose uptake by single Escherichia coli cells. Metabolic Engineering, 1(4), 303-311. Available at: [Link]

-

Rosano, G. L., & Ceccarelli, E. A. (2014). New Frontiers in the Production of Functional Recombinant Proteins. Frontiers in Bioengineering and Biotechnology, 2, 12. Available at: [Link]

-

Sivashanmugam, A., Murray, V., Cui, C., et al. (2009). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Protein Science, 18(5), 936-948. Available at: [Link]

-

Hidalgo, C., Reyes, J., & Goldschmidt, R. (1975). Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31. Journal of Bacteriology, 124(2), 859-867. Available at: [Link]

-

Rolseth, S. J., Fried, V. A., & Hall, B. G. (1980). A mutant Ebg enzyme that converts lactose into an inducer of the lac operon. Journal of Bacteriology, 142(3), 1036-1039. Available at: [Link]

-

Varkouhi, A. K., Verheul, R. J., van der Aa, M. A., et al. (2011). Determination of Cellular Uptake and Endocytic Pathways. Methods in Molecular Biology, 764, 219-232. Available at: [Link]

-

O'Donnell, A. F., & Smerdon, M. J. (1995). Effect of isopropyl-beta-D-thiogalactopyranosid induction of the lac operon on the specificity of spontaneous and doxorubicin-induced mutations in Escherichia coli. Environmental and Molecular Mutagenesis, 26(1), 27-36. Available at: [Link]

Sources

- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl 1-thio-beta-D-galactopyranoside chemical properties

An In-Depth Technical Guide to Phenyl 1-thio-β-D-galactopyranoside: Properties, Mechanisms, and Applications

Introduction: Unveiling a Key Biochemical Probe

Phenyl 1-thio-β-D-galactopyranoside, also known as Phenyl-β-D-thiogalactoside, is a synthetic carbohydrate derivative of significant interest in biochemical and biomedical research.[1] Structurally, it is an analog of lactose where the glycosidic oxygen is replaced by a sulfur atom, forming a thioether linkage to a phenyl group. This modification dramatically alters its chemical stability and biological activity compared to its natural counterpart, making it a valuable tool for investigating a range of biological processes.

Unlike Isopropyl β-D-1-thiogalactopyranoside (IPTG), which is a potent inducer of the lac operon, Phenyl 1-thio-β-D-galactopyranoside acts as an anti-inducer, binding to the lac repressor without triggering the conformational change required for gene expression.[2] Furthermore, its resistance to enzymatic cleavage by β-galactosidase makes it a stable inhibitor for studying enzyme kinetics.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological roles, and key experimental applications for researchers in glycoscience, molecular biology, and drug development.

Core Chemical and Physical Properties

The defining feature of Phenyl 1-thio-β-D-galactopyranoside is the thioglycosidic bond, which confers significant resistance to enzymatic hydrolysis.[3] Its core properties are summarized below, providing essential data for experimental design and laboratory handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₅S | [1][5] |

| Molecular Weight | 272.32 g/mol | [1][5] |

| CAS Number | 16758-34-2 | [1][6] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [1][6] |

| Melting Point | 110-120 °C | [1] |

| Optical Rotation | [α]²²/D -48.0° (c = 0.5% in methanol) | [6][7] |

| Solubility | Slightly soluble in methanol, very slightly soluble in water | [6] |

| Storage Conditions | Store at 2-8°C, protected from moisture and light | [1][3][7] |

Chemical Synthesis: A Glycosylation Pathway

Phenylthioglycosides are commonly synthesized for their utility as stable glycosyl donors in the creation of complex oligosaccharides and glycoconjugates.[8] A prevalent method involves the reaction of a fully protected glycosyl acetate with thiophenol, catalyzed by a Lewis acid like boron trifluoride–diethyl ether complex (BF₃•OEt₂).[8]

The general steps are as follows:

-

A galactose derivative with hydroxyl groups protected by acetyl groups (e.g., pentaacetyl-β-D-galactose) is dissolved in a dry solvent like dichloromethane.

-

Thiophenol is added to the solution.

-

The mixture is cooled, and BF₃•OEt₂ is added to catalyze the substitution of the anomeric acetate with the phenylthio group.[8]

-

The reaction proceeds until the starting material is consumed, monitored by thin-layer chromatography (TLC).

-

The final product is purified using standard techniques like aqueous workup and silica gel chromatography.[8]

-

Subsequent deacetylation yields the final Phenyl 1-thio-β-D-galactopyranoside.[9][10]

This synthetic route leverages the stability of the thioglycosidic bond, which can withstand many reaction conditions used in carbohydrate chemistry.[8]

Mechanism of Action and Key Biological Applications

The utility of Phenyl 1-thio-β-D-galactopyranoside stems from its specific interactions with key proteins involved in galactose metabolism and regulation.

Interaction with β-Galactosidase

β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides, most notably lactose, into monosaccharides.[4] While the enzyme can react with substrates having sulfur glycosidic linkages, the catalytic efficiency is greatly reduced compared to oxygen-linked substrates.[4] The sulfur-carbon bond in Phenyl 1-thio-β-D-galactopyranoside is significantly more stable and resistant to enzymatic cleavage.[3] This property makes it an effective competitive inhibitor of β-galactosidase, as it can bind to the active site but is not readily hydrolyzed.[11][12] This inhibitory action is crucial for its use in enzyme kinetic studies and inhibitor screening assays.[11]

Modulation of the lac Operon

In molecular biology, the lac operon is a classic system for inducible gene expression.[13] Induction is naturally triggered by allolactose, a metabolite of lactose, which binds to the lac repressor protein and reduces its affinity for the operator DNA, allowing transcription to proceed.[4][14] Synthetic analogs like IPTG mimic this action and are termed "gratuitous inducers" because they are not metabolized by the cell.[14][15]

In contrast, Phenyl 1-thio-β-D-galactopyranoside is classified as an anti-inducer .[2] It binds to the lac repressor but fails to stabilize the conformational change necessary to release the repressor from the operator. This binding can interfere with the action of true inducers, making it a useful tool for studying the allosteric regulation of the lac repressor.[2]

Applications in Research and Development

The unique properties of Phenyl 1-thio-β-D-galactopyranoside underpin its use in several research areas:

-

Enzyme Kinetics and Inhibition Studies: It serves as a competitive inhibitor for β-galactosidase, allowing researchers to probe the enzyme's active site and determine kinetic parameters for other substrates or inhibitors.[1][11]

-

Glycosylation Research: As a stable thioglycoside, it is a valuable building block in the chemical synthesis of more complex carbohydrates and glycoconjugates.[1][16]

-

Galectin Research: It has been used as a scaffold to synthesize libraries of compounds for discovering selective and efficient inhibitors of galectins, a family of β-galactoside-binding proteins implicated in cancer and inflammation.[9][10]

-

Drug Discovery: Its role in developing inhibitors for galectins and other carbohydrate-binding proteins makes it relevant to pharmaceutical development.[1]

Experimental Protocol: β-Galactosidase Inhibition Assay

This protocol describes a standard colorimetric assay to measure the inhibitory effect of Phenyl 1-thio-β-D-galactopyranoside on β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as the chromogenic substrate.[17][18] Upon hydrolysis by β-galactosidase, ONPG releases the yellow-colored product o-nitrophenol, which can be quantified spectrophotometrically at 420 nm.[17][18][19]

Workflow for β-Galactosidase Inhibition Assay

Caption: Workflow for a β-galactosidase inhibition assay.

Materials

-

Phenyl 1-thio-β-D-galactopyranoside

-

β-Galactosidase from E. coli

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Z-Buffer (100 mM sodium phosphate, pH 7.0; 1 mM MgCl₂; 50 mM β-mercaptoethanol)[18]

-

Stop Solution (1 M Sodium Carbonate, Na₂CO₃)[20]

-

96-well microplate

-

Microplate spectrophotometer

Procedure

-

Reagent Preparation:

-

Prepare Z-Buffer and adjust pH to 7.0.[18]

-

Prepare a stock solution of ONPG (e.g., 4 mg/mL in Z-Buffer).

-

Prepare a stock solution of Phenyl 1-thio-β-D-galactopyranoside in a suitable solvent (e.g., DMSO or methanol, followed by dilution in Z-Buffer). Perform serial dilutions to obtain a range of test concentrations.

-

Dilute β-galactosidase enzyme in cold Z-Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Control Wells: Z-Buffer, enzyme solution.

-

Inhibitor Wells: Phenyl 1-thio-β-D-galactopyranoside dilution, enzyme solution.

-

Blank Wells: Z-Buffer, inhibitor solution (at highest concentration), no enzyme.

-

-

Bring the total volume in each well to a consistent amount with Z-Buffer (e.g., 180 µL).

-

-

Reaction:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for E. coli β-galactosidase) for 5 minutes.[19]

-

Initiate the reaction by adding a defined volume of ONPG solution (e.g., 20 µL) to all wells.

-

Immediately begin reading the absorbance at 420 nm every 60 seconds for 15-30 minutes (kinetic assay).

-

Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes), then stop the reaction by adding 100 µL of 1 M Na₂CO₃.[20] Read the final absorbance at 420 nm.

-

-

Data Analysis:

-

For the kinetic assay, determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.

-

Subtract the rate of the blank from all measurements.

-

Calculate the percent inhibition for each concentration of Phenyl 1-thio-β-D-galactopyranoside relative to the control (no inhibitor).

-

Plot percent inhibition versus inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of Phenyl 1-thio-β-D-galactopyranoside.

-

Storage: The compound should be stored as a solid at 2-8°C, protected from light and moisture.[1][7] Stock solutions should be stored at -20°C.[3]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the powder.[21][22] Avoid creating dust and ensure adequate ventilation.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[21][23]

-

Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations.

Conclusion

Phenyl 1-thio-β-D-galactopyranoside is a versatile and powerful tool for researchers in the life sciences. Its unique chemical structure, characterized by a hydrolytically stable thioglycosidic bond, makes it an effective competitive inhibitor of β-galactosidase and an anti-inducer of the lac operon. These properties enable its use in a wide array of applications, from fundamental studies of enzyme kinetics and gene regulation to the development of novel therapeutics targeting galectins. A thorough understanding of its chemical properties, biological activities, and proper handling is essential for its successful application in research and drug discovery.

References

-

Sörme, P., Kahl-Knutsson, B., Wellmar, U., Magnusson, C. G., & Leffler, H. (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Bioorganic & medicinal chemistry, 13(10), 3471–3482. [Link]

-

Sörme, P., Kahl-Knutsson, B., Wellmar, U., Magnusson, C. G., & Leffler, H. (2005). Synthesis of a phenyl thio-ß-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: Discovery of efficient and selective monosaccharide inhibitors of galectin-7. Request PDF on ResearchGate. [Link]

-

Thermo Fisher Scientific. (2024). Phenyl beta-D-galactopyranoside - SAFETY DATA SHEET. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Stability of IPTG. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenyl beta-D-thiogalactopyranoside. PubChem Compound Database. Retrieved from [Link]

-

Gao, Q., & Yeung, E. S. (2000). A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip. Analytical chemistry, 72(13), 2949–2953. [Link]

-

BrainKart. (n.d.). Role of Inducer Analogs in the Study of the lac Operon. Retrieved from [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet Phenyl-beta-D- galactopyranoside. Retrieved from [Link]

- Deutch, C. E. (2007). Degradative Enzymes from the Pharmacy or Health Food Store: interesting examples for introductory biology laboratories. The American Biology Teacher, 69(1), e1-e9. (Adapted in a lab manual).

-

Zielińska, K., Rymuszka, A., & Różalska, S. (2020). Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study. PloS one, 15(1), e0228041. [Link]

-

Unban, K., Pacho, F. U., Ratanatrywong, P., & Kanpiengjai, A. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(2), 241. [Link]

-

Agilent Technologies. (2007). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside. Retrieved from [Link]

-

Lewis, M. (2005). Structural Analysis of Lac Repressor Bound to Allosteric Effectors. Journal of molecular biology, 354(2), 195–205. [Link]

-

Tanaka, H. (2021). Synthesis of phenylthioglycoside. In Glycoscience Protocols (GlycoPODv2). Functional Glycomics Gateway. [Link]

-

Bio-World. (n.d.). IPTG (Isopropyl-β-D-Thiogalactopy. Retrieved from [Link]

-

UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). Retrieved from [Link]

-

Shrestha, R., & Gupta, V. (2022). Genetics, Inducible Operon. In StatPearls. StatPearls Publishing. [Link]

-

Cenmed Enterprises. (n.d.). phenyl b-d-galactoside. Retrieved from [Link]

-

Lee, K. C., Lee, S. Y., Choe, Y. S., Chi, D. Y., & Kim, B. T. (2004). Targeting of lacZ reporter gene expression with radioiodine-labelled phenylethyl-beta- d-thiogalactopyranoside. European journal of nuclear medicine and molecular imaging, 31(1), 82–89. [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. [Link]

- Nguyen, T. A., & Le, V. V. (2012). OPTIMIZATION OF β-D-GALACTOSIDASE RAPID ENZYME ASSAY USING ESCHERICHIA COLI ATCC 8739. Journal of Experimental Biology and Agricultural Sciences, 1(1), 1-8.

- Yip, K. F., & Ada, K. (1988). Substrates for B-galactosidase.

- Nor, M. Z. M., & Illias, R. M. (2013). The role of lac operon and lac repressor in the induction using lactose for the expression of periplasmic human interferon-α2b by Escherichia coli.

-

Tom-Yevo, E., & Amster-Choder, O. (2016). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical biochemistry, 511, 57–59. [Link]

-

Karaman, R. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl beta-D-thiogalactopyranoside | C12H16O5S | CID 314404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PHENYL 1-THIO-BETA-D-GALACTOPYRANOSIDE | 16758-34-2 [chemicalbook.com]

- 7. Phenyl 1-thio-b- D -galactopyranoside 95 16758-34-2 [sigmaaldrich.com]

- 8. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting of lacZ reporter gene expression with radioiodine-labelled phenylethyl-beta- d-thiogalactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetics, Inducible Operon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 15. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]

- 16. chemimpex.com [chemimpex.com]

- 17. tycmhoffman.com [tycmhoffman.com]

- 18. agilent.com [agilent.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to Phenyl 1-thio-beta-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of glycoscience and drug discovery, specific molecular tools are indispensable for unraveling complex biological processes and for the synthesis of novel therapeutics. Phenyl 1-thio-beta-D-galactopyranoside, a synthetic thioglycoside, has emerged as one such critical compound. Its unique structural features and reactivity make it a versatile substrate and inhibitor in various enzymatic and cellular systems. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental properties to its advanced applications, supported by detailed protocols and mechanistic insights.

Section 1: Core Characteristics and Physicochemical Properties

This compound, identified by the CAS Number 16758-34-2 , is a non-natural analog of galactose where the anomeric hydroxyl group is replaced by a phenylthio group.[1][2] This substitution has profound implications for its chemical stability and biological activity. Unlike O-glycosides, the thio-glycosidic bond is more resistant to enzymatic cleavage by many glycosidases, yet it can be selectively activated under specific chemical conditions, making it an invaluable tool in chemical biology and organic synthesis.[3][4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 16758-34-2 | [1][3] |

| Molecular Formula | C₁₂H₁₆O₅S | [3][5] |

| Molecular Weight | 272.32 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 93-120 °C | [2][3] |

| Optical Rotation | [α]²²/D -48.0° (c = 0.5% in methanol) | |

| Solubility | Slightly soluble in methanol and very slightly soluble in water. | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Section 2: Synthesis of this compound

The synthesis of phenylthioglycosides is a well-established procedure in carbohydrate chemistry.[4] A common and effective method involves the reaction of a fully protected glycosyl acetate with thiophenol in the presence of a Lewis acid catalyst, such as boron trifluoride-diethyl etherate (BF₃•OEt₂).[4] This process is favored for its high yields and stereoselectivity.

Experimental Protocol: Synthesis from Glycosyl Acetate

This protocol outlines the general steps for synthesizing this compound from its per-O-acetylated precursor.

Materials:

-

Penta-O-acetyl-β-D-galactopyranose

-

Thiophenol

-

Boron trifluoride-diethyl etherate (BF₃•OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Sodium methoxide in methanol (for deacetylation)

Procedure:

-

Glycosylation: a. Dissolve penta-O-acetyl-β-D-galactopyranose (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon). b. Add thiophenol (1.2-2.0 equivalents) to the solution at room temperature. c. Cool the reaction mixture to 0°C in an ice bath. d. Slowly add BF₃•OEt₂ (2.0-5.0 equivalents) to the stirred solution. e. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product by silica gel column chromatography to yield Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside.

-

Deacetylation: a. Dissolve the purified acetylated product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide in methanol. c. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC). d. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents side reactions involving moisture and oxygen.

-

Lewis Acid Catalyst (BF₃•OEt₂): Activates the anomeric acetyl group, facilitating nucleophilic attack by thiophenol.[4]

-

Aqueous Work-up: Removes the catalyst and other water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acidic components.

-

Chromatographic Purification: Separates the desired product from unreacted starting materials and byproducts.

Section 3: Applications in Research and Development

This compound is a multifaceted tool with broad applications in biochemical and pharmaceutical research.[3][6]

Glycosylation Studies and Enzyme Assays

A primary application of this compound is as a substrate for β-galactosidase and other glycosidases.[3][7][8] Its use in enzymatic assays allows for the kinetic characterization of these enzymes, providing insights into their substrate specificity and catalytic mechanisms.[3] The phenylthio moiety can also serve as a chromogenic or fluorogenic handle upon modification, facilitating high-throughput screening of enzyme inhibitors.

Cellular Uptake and Metabolism Research

The compound is instrumental in studying the mechanisms of sugar transport across cellular membranes.[3][6] By tracking the uptake and fate of this non-metabolizable galactose analog, researchers can elucidate the function and regulation of specific glucose and galactose transporters.

Role in Drug Discovery and Development

In the realm of drug development, this compound serves as a crucial building block for the synthesis of more complex glycosylated molecules.[3] Glycosylation is a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs, including their solubility, stability, and tissue targeting.[3]

Furthermore, derivatives of this compound have been investigated as inhibitors of galectins, a family of β-galactoside-binding proteins implicated in cancer and inflammatory processes.[9][10] The development of selective galectin inhibitors is an active area of research for novel anti-cancer and anti-inflammatory therapies.[9][10]

Section 4: Signaling Pathways and Experimental Workflows

Workflow for Screening Galectin Inhibitors

The following diagram illustrates a typical workflow for screening a library of this compound derivatives for their inhibitory activity against a specific galectin.

Sources

- 1. cenmed.com [cenmed.com]

- 2. This compound | 16758-34-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenyl beta-D-thiogalactopyranoside | C12H16O5S | CID 314404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. cenmed.com [cenmed.com]

- 8. Enzyme Substrate Products for Beta-Galactosidase [gbiosciences.com]

- 9. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Phenyl 1-thio-β-D-galactopyranoside: Properties, Applications, and Methodologies

This guide provides an in-depth technical overview of Phenyl 1-thio-β-D-galactopyranoside, a pivotal molecule in glycobiology and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, explores its multifaceted applications, and offers detailed experimental protocols with an emphasis on the scientific rationale behind methodological choices.

Core Properties of Phenyl 1-thio-β-D-galactopyranoside

Phenyl 1-thio-β-D-galactopyranoside is a synthetic thioglycoside that serves as a valuable tool in a variety of biochemical and cellular assays. Its structure, featuring a phenyl group attached to a galactose moiety via a sulfur atom, confers unique chemical and biological properties that are leveraged in numerous research applications.

The molecular weight of Phenyl 1-thio-β-D-galactopyranoside is 272.32 g/mol .[1][2][3][4] A comprehensive summary of its physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₅S | [1][2][3] |

| Molecular Weight | 272.32 g/mol | [1][2][3][4] |

| CAS Number | 16758-34-2 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 93-98 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Purity | ≥ 95-99% (HPLC) | [1][2] |

Applications in Biochemical and Cellular Research

The unique structure of Phenyl 1-thio-β-D-galactopyranoside makes it a versatile substrate and probe in several key research areas.

Enzyme Kinetics and Glycosidase Activity Assays

Phenyl 1-thio-β-D-galactopyranoside is a well-established substrate for β-galactosidase, an enzyme crucial in the hydrolysis of β-galactosides.[1] The enzymatic cleavage of this substrate can be monitored to determine enzyme activity and to screen for potential inhibitors. The thio-linkage provides stability while the phenyl group can be modified to create chromogenic or fluorogenic reporters.

Glycosylation Studies and Glycosyltransferase Research

This compound serves as a substrate in glycosylation reactions, enabling researchers to investigate the processes of glycosylation and the specificity of glycosyltransferases.[1][5] The ability to synthesize complex carbohydrates using such tools is fundamental to understanding their biological roles in health and disease.

Cellular Uptake and Transport Mechanisms

Phenyl 1-thio-β-D-galactopyranoside is utilized in studies investigating the mechanisms of sugar transport across cell membranes.[1][5] These studies provide critical insights into cellular metabolism and can inform the design of drug delivery systems.

Role in Drug Discovery and Development

A significant application of Phenyl 1-thio-β-D-galactopyranoside lies in the synthesis of glycosylated compounds for pharmaceutical development, which can enhance the efficacy and stability of drugs.[1][5] A notable example is its use as a scaffold for the development of galectin inhibitors. Galectins are a family of β-galactoside-binding proteins implicated in cancer and inflammatory processes.[6]

A library of Phenyl 1-thio-β-D-galactopyranoside derivatives has been synthesized and screened for inhibitory activity against various galectins.[6] This was achieved through an aromatic nucleophilic substitution reaction, followed by modifications to the phenyl ring.[6] The resulting compounds were then tested for their binding affinity to different galectins using a fluorescence-polarisation assay.[6] This approach led to the discovery of potent and selective inhibitors of galectin-7, highlighting the utility of this compound as a starting point for drug discovery.[6]

Caption: Workflow for the synthesis and screening of a Phenyl 1-thio-β-D-galactopyranoside derivative library for galectin inhibitors.

Experimental Protocol: β-Galactosidase Kinetic Assay

This protocol outlines a continuous spectrophotometric assay for determining β-galactosidase activity using Phenyl 1-thio-β-D-galactopyranoside. The principle is based on the enzymatic cleavage of the substrate, which can be monitored by a change in absorbance if a suitable detection method is employed. For the purpose of this guide, we will adapt a general protocol used for similar substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), with the understanding that the detection of the phenyl-thiol product may require a specific wavelength or a coupled enzyme assay for signal generation.

Reagents and Materials

-

β-Galactosidase enzyme solution of known concentration

-

Phenyl 1-thio-β-D-galactopyranoside stock solution (e.g., 10 mM in a suitable buffer)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl₂; 50 mM β-mercaptoethanol)

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Incubator set to 37°C

Assay Procedure

-

Prepare the Reaction Mixture: In each well of a 96-well plate, add 80 µL of Assay Buffer.

-

Add Substrate: Add 10 µL of the Phenyl 1-thio-β-D-galactopyranoside stock solution to each well.

-

Equilibrate: Place the plate in the microplate reader and allow it to equilibrate to 37°C for 5 minutes.

-

Initiate the Reaction: Add 10 µL of the β-galactosidase enzyme solution to each well.

-

Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the product over a set period (e.g., every 30 seconds for 10 minutes). A wavelength scan may be necessary to determine the optimal absorbance maximum for the liberated phenyl-thiol.

-

Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law if the extinction coefficient of the product is known.

Caption: Experimental workflow for a continuous kinetic assay of β-galactosidase.

Conclusion

Phenyl 1-thio-β-D-galactopyranoside is a cornerstone reagent for researchers in glycobiology, biochemistry, and drug discovery. Its well-defined physicochemical properties, coupled with its versatility as an enzyme substrate and a synthetic precursor, ensure its continued relevance in advancing our understanding of complex biological systems and in the development of novel therapeutics. The methodologies outlined in this guide provide a framework for its effective utilization in a research setting, emphasizing the importance of robust and well-validated experimental design.

References

-

Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 3(10), 1922–1932. [Link]

-

J&K Scientific. (n.d.). Phenyl-1-thio-b-D-galactopyranoside. Retrieved from [Link]

-

Wang, X., & Wang, P. G. (2013). Glycosyltransferase Activity Assay Using Colorimetric Methods. In Methods in molecular biology (Clifton, N.J.) (Vol. 1022, pp. 229–237). [Link]

-

Yao, Q., et al. (2018). Identification and characterization of an unusual glycosyltransferase-like enzyme with β-galactosidase activity from a soil metagenomic library. Journal of Agricultural and Food Chemistry, 66(48), 12798-12806. [Link]

-

Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Molecular pharmaceutics, 13(5), 1425–1440. [Link]

-

Agilent Technologies. (2007). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

-

Ram, P. A., Fung, M., Millette, C. F., & Armant, D. R. (1989). Thin-layer chromatographic method for the determination of glycosyltransferase activity. Analytical biochemistry, 178(2), 421–426. [Link]

-

Tylki-Szymańska, A., & Ługowska, A. (2011). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Folia biologica, 59(3-4), 133–138. [Link]

-

PubChem. (n.d.). Phenyl 1-thio-beta-D-glucopyranoside. Retrieved from [Link]

-

University of Maryland, Baltimore County. (n.d.). Introduction to Enzyme Kinetics: Assay of beta-Galactosidase. Retrieved from [Link]

-

Di Nardo, G., et al. (2004). 1-Thio-β-D-galactofuranosides: Synthesis and evaluation as β-D-galactofuranosidase inhibitors. Carbohydrate research, 339(12), 2127–2134. [Link]

-

National Center for Biotechnology Information. (2021). Systems glycobiology for discovering drug targets, biomarkers, and rational designs for glyco-immunotherapy. Retrieved from [Link]

-

Fenu, A., & Deplano, A. (2018). New Procedure To Readily Investigate Lactase Enzymatic Activity Using Fehling's Reagent. Journal of Chemical Education, 95(5), 848-852. [Link]

-

PubChem. (n.d.). Phenyl beta-D-thiogalactopyranoside. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Phenyl 1-thio-b- D -galactopyranoside 95 16758-34-2 [sigmaaldrich.com]

- 3. Phenyl 1-thio-beta-D-glucopyranoside | C12H16O5S | CID 10934592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl beta-D-thiogalactopyranoside | C12H16O5S | CID 314404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7 [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyl 1-thio-β-D-galactopyranoside: Structure, Synthesis, and Applications in Research and Drug Development

This guide provides a comprehensive technical overview of Phenyl 1-thio-β-D-galactopyranoside (TPG), a versatile synthetic thiogalactoside. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and diverse applications of TPG, underpinned by field-proven insights and methodologies.

Introduction: The Significance of a Thioglycosidic Linkage

Phenyl 1-thio-β-D-galactopyranoside is a non-hydrolyzable analog of lactose where the anomeric oxygen is replaced by a sulfur atom, forming a thioglycosidic bond with a phenyl group. This seemingly subtle structural modification imbues TPG with unique biochemical properties that distinguish it from its oxygen-containing counterpart, phenyl-β-D-galactopyranoside. The increased stability of the thioglycosidic bond to enzymatic cleavage by β-galactosidase is a key feature that dictates its primary applications in the laboratory. This guide will explore the multifaceted roles of TPG as a research tool, from a substrate in specialized enzyme assays and a tool in molecular biology to a scaffold in the design of therapeutic agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of Phenyl 1-thio-β-D-galactopyranoside is fundamental to its effective application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₅S | |

| Molecular Weight | 272.32 g/mol | |

| CAS Number | 16758-34-2 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110-120 °C | |

| Solubility | Soluble in water and methanol | General chemical knowledge |

The structure of Phenyl 1-thio-β-D-galactopyranoside features a β-D-galactopyranosyl ring linked at the anomeric carbon to a phenyl group via a sulfur atom. This thioether linkage is significantly more resistant to acid and enzymatic hydrolysis compared to the O-glycosidic bond found in natural galactosides.

Synthesis and Purification: A Laboratory Perspective

The synthesis of Phenyl 1-thio-β-D-galactopyranoside is a well-established procedure in carbohydrate chemistry, typically involving the reaction of a protected galactose derivative with thiophenol. A common and efficient method starts from the readily available tetra-O-acetyl-α-D-galactopyranosyl bromide.

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the thiophenolate anion displaces the anomeric bromide. This is followed by deacetylation to yield the final product.

Caption: Synthetic route to Phenyl 1-thio-β-D-galactopyranoside.

Experimental Protocol: Synthesis

Materials:

-

Tetra-O-acetyl-α-D-galactopyranosyl bromide

-

Thiophenol

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

-

Sodium methoxide (NaOMe) in methanol (MeOH)

-

Dowex 50W-X8 resin (H⁺ form)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Thiophenolate formation: To a solution of thiophenol in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenolate.

-

Glycosylation: Add a solution of tetra-O-acetyl-α-D-galactopyranosyl bromide in anhydrous DMF to the thiophenolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting bromide.

-

Work-up and extraction: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification of the acetylated intermediate: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside as a white solid.[1]

-

Deacetylation: Dissolve the purified acetylated intermediate in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation). Monitor the reaction by TLC until completion.

-

Neutralization and final purification: Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin, filter, and concentrate the filtrate under reduced pressure. The resulting crude Phenyl 1-thio-β-D-galactopyranoside can be further purified by recrystallization or silica gel chromatography if necessary to yield a white crystalline solid.[1]

Applications in Biochemical Research

The unique properties of Phenyl 1-thio-β-D-galactopyranoside have led to its widespread use in several areas of biochemical and molecular biology research.

A Tool for Studying β-Galactosidase

While resistant to hydrolysis, TPG can still interact with the active site of β-galactosidase, making it a useful tool for studying this enzyme.

The enzymatic hydrolysis of TPG by β-galactosidase releases thiophenol. While not as straightforward as the chromogenic products of substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG), the release of thiophenol can be monitored. Thiophenol can be detected using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs strongly at 412 nm.

Proposed Experimental Protocol: β-Galactosidase Assay using TPG and DTNB

Materials:

-

β-Galactosidase enzyme solution

-

Phenyl 1-thio-β-D-galactopyranoside (TPG) stock solution

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.3)

-

Ellman's reagent (DTNB) solution in phosphate buffer

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare reaction mixture: In a microcuvette or a 96-well plate, combine the phosphate buffer, TPG solution to the desired final concentration, and the DTNB solution.

-

Initiate the reaction: Add a small volume of the β-galactosidase enzyme solution to the reaction mixture and mix quickly.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37 °C).

-

Calculate enzyme activity: The rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The concentration of the product (TNB) can be calculated using its molar extinction coefficient (ε = 14,150 M⁻¹cm⁻¹ at pH 8.0). One unit of β-galactosidase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the specified conditions.

Note: The pH optimum for β-galactosidase and the reactivity of DTNB should be considered and optimized for this assay.

An Anti-Inducer of the lac Operon

In molecular biology, TPG serves as a classic example of an anti-inducer of the lac operon in Escherichia coli. The lac operon is a cluster of genes responsible for the metabolism of lactose, and its expression is tightly regulated. The natural inducer of the operon is allolactose, an isomer of lactose. Gratuitous inducers, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), can also bind to the lac repressor protein and induce gene expression.

In contrast, TPG binds to the lac repressor but does not cause the conformational change necessary to release the repressor from the operator DNA. By occupying the binding site, TPG prevents the binding of inducers like allolactose or IPTG, thereby inhibiting the transcription of the lac operon genes. This property makes TPG a valuable tool for studying the regulation of the lac operon and for selecting for constitutive mutants that express the operon in the absence of an inducer.

Caption: Regulation of the lac operon by inducers and anti-inducers.

A Scaffold in Drug Design and Development

The galactoside moiety of TPG serves as a recognition element for a class of proteins called galectins, which are involved in various physiological and pathological processes, including inflammation and cancer. This has positioned TPG and its derivatives as promising scaffolds for the development of galectin inhibitors.

Galectin Inhibition

Galectins are a family of β-galactoside-binding proteins that play crucial roles in cancer progression and inflammation. The development of small molecule inhibitors of galectins is an active area of research for cancer therapy. Phenyl 1-thio-β-D-galactopyranoside itself has been shown to be a weak inhibitor of some galectins. However, its structure provides a versatile starting point for the synthesis of more potent and selective inhibitors. By modifying the phenyl ring, libraries of TPG derivatives have been synthesized and screened for their ability to inhibit various galectins. For instance, a library of TPG derivatives was synthesized and tested for binding to several galectins, leading to the discovery of potent and selective inhibitors of galectin-7.[3]

Caption: TPG as a scaffold for designing galectin inhibitors.

Potential as an Anticancer Agent

The development of galectin inhibitors based on the TPG scaffold holds promise for cancer therapy. Galectins are implicated in tumor cell adhesion, migration, and angiogenesis. By blocking the function of galectins, TPG derivatives may inhibit tumor growth and metastasis. Further research is ongoing to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for clinical development as anticancer agents.

Conclusion and Future Perspectives

Phenyl 1-thio-β-D-galactopyranoside is a valuable and versatile tool in the arsenal of biochemists, molecular biologists, and medicinal chemists. Its unique structural feature, the thioglycosidic bond, confers stability and specific binding properties that are exploited in a range of applications. From its classical role as an anti-inducer of the lac operon to its more recent application as a scaffold for the design of potent galectin inhibitors, TPG continues to be relevant in both fundamental research and the quest for novel therapeutics. Future research will likely focus on the development of more sophisticated TPG-based probes and inhibitors with enhanced selectivity and in vivo efficacy, further expanding the utility of this remarkable synthetic thiogalactoside.

References

-

Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 3(10), 1922–1932. [Link]

-

Hassan, S. A., & Al-Bayati, M. A. (2022). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 20(2), 123-130. [Link]

-

PubChem. (n.d.). Phenyl beta-D-thiogalactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Role of Phenyl 1-thio-β-D-galactopyranoside and its Analogs in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Phenyl 1-thio-β-D-galactopyranoside and its more prevalent analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG), pivotal reagents in molecular biology. While both are structural mimics of allolactose, IPTG is the cornerstone of inducible gene expression systems in Escherichia coli, a technique fundamental to recombinant protein production and various genetic screening assays. This document will delve into the mechanistic underpinnings of these molecules, provide detailed experimental protocols, and offer insights into optimizing their application in research and development.

The Lac Operon: Nature's Switch for Gene Regulation

At the heart of IPTG's function lies the lac operon, a classic model of gene regulation in prokaryotes. The lac operon is a segment of DNA in E. coli that contains three genes (lacZ, lacY, and lacA) responsible for the metabolism of lactose.[1] The expression of these genes is tightly controlled by the availability of glucose and lactose.

In the absence of lactose, a protein called the lac repressor (LacI) binds to a specific DNA sequence known as the operator (lacO).[1][2] This binding physically obstructs RNA polymerase from transcribing the downstream genes.[1][3] When lactose is present, it is converted into allolactose, which then binds to the lac repressor, causing a conformational change that prevents it from binding to the operator.[1] This releases the transcriptional block, allowing the genes for lactose metabolism to be expressed.

IPTG: A Molecular Mimic for Precise Control

IPTG is a structural analog of allolactose.[1][4][5] It effectively binds to the lac repressor and induces a similar conformational change, leading to the dissociation of the repressor from the operator and subsequent gene expression.[4][5] However, a key advantage of IPTG is that it is not metabolized by the cell.[4][5] The sulfur atom in its structure creates a non-hydrolyzable bond, ensuring that the concentration of IPTG remains constant throughout an experiment, leading to a consistent level of gene induction.[4]

This property makes IPTG an invaluable tool for researchers, as it allows for precise and sustained induction of gene expression, independent of the cell's metabolic state.[4][5]

Core Applications in Molecular Biology

Recombinant Protein Expression

The most widespread application of IPTG is the induction of recombinant protein expression in E. coli. This process typically involves a plasmid vector containing the gene of interest under the control of a promoter that is regulated by the lac operator. A common system utilizes the T7 promoter, which is recognized by the T7 RNA polymerase.[1] In specially engineered E. coli strains, such as BL21(DE3), the gene for T7 RNA polymerase is integrated into the bacterial chromosome under the control of the lacUV5 promoter, a variant of the lac promoter.[1][2]

The induction workflow can be visualized as follows:

Figure 1: Workflow of IPTG-induced recombinant protein expression in E. coli BL21(DE3).

Blue-White Screening

IPTG is also a critical component of blue-white screening, a technique used to identify bacterial colonies that have successfully incorporated a recombinant plasmid.[6][7] This method relies on the principle of α-complementation of the β-galactosidase enzyme.[7][8]

Many cloning vectors contain the lacZα gene, which codes for the α-peptide of β-galactosidase. The host E. coli strain is engineered to express the ω-peptide. Separately, these peptides are non-functional; however, when expressed together, they form a functional β-galactosidase enzyme.

The multiple cloning site (MCS), where the DNA of interest is inserted, is located within the lacZα gene. When a DNA fragment is successfully ligated into the MCS, it disrupts the lacZα gene, preventing the production of a functional α-peptide.

The screening process involves plating the transformed bacteria on a medium containing IPTG and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).[9]

-

Blue Colonies: Bacteria with a non-recombinant plasmid will have an intact lacZα gene. IPTG induces the expression of this gene, leading to the production of a functional β-galactosidase. The enzyme then cleaves X-gal, producing an insoluble blue pigment.[9]

-

White Colonies: Bacteria with a recombinant plasmid have a disrupted lacZα gene. No functional β-galactosidase is produced, and X-gal is not cleaved, resulting in white colonies.[8][9]

Figure 2: The principle of blue-white screening for identifying recombinant colonies.

Experimental Protocols and Optimization

Standard IPTG Induction Protocols

There are two common approaches for IPTG induction: a fast, high-temperature induction and a slower, low-temperature induction.[1][5] The choice of protocol depends on the properties of the target protein.

Fast Induction (for stable, soluble proteins):

-

From a fresh plate, pick a single colony and inoculate a 1-2 ml starter culture of LB medium containing the appropriate antibiotic.[6]

-

Incubate overnight at 30°C or 37°C with shaking.[6]

-

The next morning, dilute the overnight culture 1:50 or 1:100 into a larger volume of fresh LB medium with antibiotics.[6]

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6 (mid-log phase).[10][11][12]

-

Add IPTG to a final concentration of 0.5-1.0 mM.[3]

-

Harvest the cells by centrifugation.

Slow Induction (for proteins prone to insolubility):

-

Follow steps 1-5 of the fast induction protocol.

-

Harvest the cells by centrifugation.

Optimizing Protein Expression

Achieving high yields of soluble, functional protein often requires optimization of several parameters.

| Parameter | Typical Range | Considerations |

| IPTG Concentration | 0.1 - 1.0 mM | Higher concentrations can lead to rapid expression but may increase the formation of insoluble inclusion bodies.[3][13] Lower concentrations can slow down expression, promoting proper folding and solubility.[12][14] For toxic proteins, minimizing IPTG concentration is crucial. |

| Induction Temperature | 18 - 37 °C | Lower temperatures (18-25°C) generally favor the production of soluble protein by slowing down the rate of protein synthesis and allowing more time for proper folding.[3] Higher temperatures (30-37°C) can lead to higher total protein yield but may result in misfolding and aggregation.[3] |

| Induction Time | 3 - 16 hours | Shorter induction times at higher temperatures are often sufficient for high-level expression.[1] Longer induction times at lower temperatures are typically used to maximize the yield of soluble protein.[1][3] |

| Cell Density at Induction (OD600) | 0.4 - 1.0 | Inducing at mid-log phase (OD600 of 0.4-0.6) ensures that the cells are actively growing and have the necessary resources for protein synthesis.[11][12][14] |

| Bacterial Strain | BL21(DE3), Rosetta(DE3), etc. | The choice of E. coli strain can significantly impact protein expression. Strains like Rosetta(DE3) contain a plasmid that supplies tRNAs for rare codons, which can improve the expression of proteins from eukaryotic sources. |

A titration experiment is highly recommended to determine the optimal IPTG concentration for a specific protein and expression system.[13] This involves testing a range of IPTG concentrations (e.g., 0.1, 0.2, 0.5, and 1.0 mM) and analyzing the resulting protein expression levels and solubility by SDS-PAGE and Western blotting.[13]

Considerations and Alternatives

Toxicity of IPTG

While generally effective, high concentrations of IPTG can be toxic to E. coli, leading to reduced cell growth and protein production.[13][15] Furthermore, IPTG can exacerbate the toxicity of certain substrates in engineered metabolic pathways.[16][17][18] It is therefore crucial to optimize the IPTG concentration to balance induction efficiency with cell viability.

Alternatives to IPTG

Several alternatives to IPTG induction have been developed to address issues of cost, toxicity, and the need for manual addition of the inducer.

-

Lactose: The natural inducer of the lac operon, lactose, can be a less toxic and more cost-effective alternative to IPTG.[16][17]

-

Skim Milk: Skim milk, which contains lactose, has been shown to be a suitable and affordable alternative for inducing recombinant protein expression.[19][20][21]

-

Autoinduction Media: These specialized media contain a mixture of glucose, glycerol, and lactose.[22] The bacteria initially metabolize the glucose, which represses the lac operon. Once the glucose is depleted, the cells switch to metabolizing lactose, which then induces the expression of the target protein.[22] This method eliminates the need to monitor cell growth and manually add an inducer.[22]

Broader Context: Other Thio-Galactosides in Research

While IPTG is the most prominent thio-galactoside in molecular biology, other phenyl-thio-galactopyranoside derivatives have applications in different areas of biochemical research. These compounds can serve as substrates for studying glycosylation processes and enzyme kinetics.[23][24] They are also used in the development of enzyme inhibitors, for instance, in the study of galectins, a family of proteins involved in cancer and inflammation.[25] In drug development, these molecules can play a role in the synthesis of glycosylated compounds to enhance drug efficacy and stability.[23][24]

Conclusion

Phenyl 1-thio-β-D-galactopyranoside and its widely used analog, IPTG, are indispensable tools in molecular biology. Their ability to provide precise and controllable induction of gene expression through the lac operon has revolutionized recombinant protein production and facilitated numerous genetic screening techniques. A thorough understanding of the underlying mechanisms and a systematic approach to optimizing induction parameters are key to harnessing the full potential of these powerful reagents in research and development. The exploration of less toxic and more cost-effective alternatives further expands the toolkit available to scientists for controlled gene expression.

References

-

BiologicsCorp. (n.d.). IPTG Induction Protocol. BiologicsCorp. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Protein Production: A Guide to IPTG Concentration in E. coli. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Ghafouri-Fard, S., et al. (2020). Skimmed milk as an alternative for IPTG in induction of recombinant protein expression. Protein Expression and Purification, 170, 105593. Retrieved from [Link]

-

Unknown. (n.d.). IPTG Induction of recombinant protein expression in Bacteria Protocol. Retrieved from [Link]

-

Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Astral Scientific. Retrieved from [Link]

-

Chappell, J., et al. (2015). Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway. Biotechnology Letters, 37(12), 2415-2420. Retrieved from [Link]

-

Chappell, J., et al. (2015). Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21 (DE3) carrying a synthetic metabolic pathway. DTU Research Database. Retrieved from [Link]

-

iGEM. (n.d.). Protocol: Induction of Protein Expression via IPTG. iGEM. Retrieved from [Link]

-

Bio-Beaker. (2024, September 8). Autoinduction for recombinant protein overexpression [Video]. YouTube. Retrieved from [Link]

-

Biology Stack Exchange. (2015, February 20). IPTG and lac operator with e coli for foreign gene question. Biology Stack Exchange. Retrieved from [Link]

-

Chappell, J., et al. (2015). Exacerbation of substrate toxicity by IPTG in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018, January 28). Need to know if higher IPTG concentrations make E. coli expression host undergo a metabolic stress?. ResearchGate. Retrieved from [Link]

-